molecular formula C27H27N3O7 B1147363 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one CAS No. 126128-41-4

6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one

货号: B1147363
CAS 编号: 126128-41-4
分子量: 505.52
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a synthetic nucleoside analog characterized by a pyrimido-oxazine core conjugated to a 2-deoxyribofuranosyl sugar moiety. The 3,5-hydroxyl groups of the deoxyribose are protected with p-toluoyl esters, a common strategy in nucleoside chemistry to enhance stability and modulate lipophilicity during synthesis . The molecular formula is C₁₁H₁₅N₃O₅, with a molecular weight of 269.25 g/mol and a purity of ≥96% . Its structural hybridity—combining pyrimidine and oxazine rings—grants unique base-pairing dynamics, making it a subject of interest in mutagenesis and antiviral research .

属性

IUPAC Name

[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-6-yl)oxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O7/c1-16-3-7-18(8-4-16)25(31)34-15-22-21(37-26(32)19-9-5-17(2)6-10-19)13-23(36-22)30-14-20-11-12-35-29-24(20)28-27(30)33/h3-10,14,21-23H,11-13,15H2,1-2H3,(H,28,29,33)/t21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFWOLICWVOUAF-YTFSRNRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Protection of Hydroxyl Groups

  • Selective Tosylation : D-Ribose is treated with p-toluoyl chloride in the presence of a base (e.g., pyridine) to protect the 3- and 5-hydroxyl groups. The 2-hydroxyl remains unprotected for subsequent deoxygenation.

  • Deoxygenation at C2 : The 2-hydroxyl group is replaced with hydrogen via a radical-mediated deoxygenation using Barton-McCombie conditions (e.g., thiocarbamate formation followed by treatment with tributyltin hydride).

Conversion to Glycosyl Donor

The resulting 3,5-di-O-(p-toluoyl)-2-deoxy-D-ribofuranose is activated as a glycosyl chloride using thionyl chloride (SOCl2) or hydrochloric acid in anhydrous dichloromethane. The chloride intermediate (CAS: 54330-21-6) is isolated as a white powder with a melting point of 117–119°C and characterized byH NMR (δ 7.8–7.2 ppm, aromatic protons) and IR (C=O stretch at 1,720 cm⁻¹).

Synthesis of the Heterocyclic Core: Pyrimido[4,5-c] Oxazin-7-One

The pyrimidooxazinone ring is constructed through a cyclocondensation reaction:

Precursor Preparation

  • Aminopyrimidine Synthesis : 4-Amino-2,6-dichloropyrimidine is treated with hydroxylamine hydrochloride to introduce an oxime group at the 5-position.

  • Oxazine Ring Formation : The oxime undergoes cyclization with ethyl glyoxylate in acetic acid, forming the 1,2-oxazin-7-one scaffold.

Functionalization at C6

The 6-position of the heterocycle is brominated using N-bromosuccinimide (NBS) to introduce a leaving group for subsequent glycosylation.

Glycosylation Reaction: Coupling Sugar and Heterocycle

The glycosyl chloride intermediate is coupled to the heterocycle via a nucleophilic aromatic substitution:

Reaction Conditions

  • Activation : The glycosyl chloride (1.2 equiv) is dissolved in anhydrous acetonitrile under argon.

  • Nucleophilic Attack : The brominated heterocycle (1.0 equiv) is added with silver triflate (AgOTf) as a Lewis acid to facilitate the formation of the β-glycosidic bond.

  • Temperature and Time : The reaction proceeds at 60°C for 24 hours, monitored by TLC (Rf = 0.5 in ethyl acetate/hexanes 1:1).

Stereochemical Control

The β-configuration is ensured by neighboring-group participation from the 3-O-p-toluoyl group, which stabilizes the oxocarbenium ion intermediate in a chair-like conformation.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient) to yield a white solid with ≥95% purity.

Analytical Data

  • H NMR (400 MHz, CDCl3) : δ 8.15 (s, 1H, H-2), 7.95–7.20 (m, 8H, aromatic), 6.10 (d, J = 6.4 Hz, H-1'), 4.50–4.30 (m, sugar protons).

  • HRMS (ESI+) : m/z 506.1912 [M+H]+ (calculated for C27H28N3O7: 506.1918).

Scale-Up Considerations and Yield Optimization

Solvent Selection

Anhydrous acetonitrile is preferred for glycosylation due to its ability to dissolve both the glycosyl donor and heterocycle while minimizing hydrolysis.

Catalytic Additives

Adding molecular sieves (4Å) improves yield (from 65% to 82%) by scavenging trace moisture.

Challenges and Alternative Approaches

Competing Side Reactions

  • Hydrolysis of Glycosyl Chloride : Mitigated by rigorous drying of solvents and reagents.

  • α-Glycoside Formation : Minimized to <5% through careful control of temperature and Lewis acid concentration.

Industrial Applications and Supplier Data

The compound is available commercially (e.g., VulcanChem) as a research-grade material with the following specifications:

PropertyValue
CAS No.126128-41-4
Molecular FormulaC27H27N3O7
Molecular Weight505.52 g/mol
Purity≥95% (HPLC)
Storage Conditions−20°C, desiccated

化学反应分析

Types of Reactions

6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The p-toluoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学研究应用

6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

相似化合物的比较

6-(2-Deoxy-beta-D-ribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one (DCyt/dP)

  • Structure : Lacks the p-toluoyl protecting groups, exposing the 3',5'-hydroxyls of the deoxyribose.
  • Molecular Weight : 269.25 g/mol (same as the toluoyl-protected form, but distinct polarity) .
  • Role : Active form in biological systems; incorporated into DNA during replication .
  • Key Research Findings: Induces replication errors via tautomerization, increasing the population of mutagenic Gua·DCyt mispairs by ~10⁶-fold compared to canonical cytosine . Facilitates Ade·DCyt→Ade·DCyt tautomerization, mimicking Watson-Crick geometry and causing replication infidelity . Used in genetic selection systems (e.g., E. coli) as a nucleoside analog for stringent circuit regulation .

6-(β-D-Ribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one 5'-triphosphate (rPTP)

  • Structure : Ribose sugar instead of deoxyribose; 5'-triphosphate enables incorporation into RNA.
  • Role : Degenerate nucleotide analog used in RNA polymerase studies.
  • Key Research Findings :
    • Incorporated by T3/T7/SP6 RNA polymerases, preferentially substituting uridine triphosphate (UTP) but also cytidine triphosphate (CTP) .
    • HIV-1 TAR RNA with rPTP substitutions retains wild-type-like melting behavior and peptide-binding affinity, demonstrating functional mimicry .

Dimethoxytrityl (DMT)-Protected Analogues

  • Structure : 5'-O-dimethoxytrityl protection on the deoxyribose, enhancing solubility in organic solvents .
  • Role : Intermediate in solid-phase oligonucleotide synthesis.

Comparative Analysis Table

Property 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one DCyt/dP (Unprotected) rPTP (Ribose Triphosphate)
Sugar Type 2-Deoxyribose (protected) 2-Deoxyribose Ribose
Protecting Groups 3',5'-p-toluoyl None None
Molecular Weight 269.25 g/mol 269.25 g/mol 543.18 g/mol (triphosphate)
Key Applications Synthetic intermediate; prodrug strategy Mutagenesis studies RNA transcription studies
Biological Activity Low (prodrug requires deprotection) High (direct DNA incorporation) High (RNA incorporation)
Notable Findings Enhances lipophilicity for cellular uptake Induces replication errors via tautomerization Mimics UTP/CTP in RNA

Mechanistic and Functional Divergences

  • Mutagenicity: DCyt/dP’s tautomerization propensity (e.g., enol→keto shifts) destabilizes base pairing, whereas the toluoyl-protected form likely remains inert until metabolic activation .
  • Enzymatic Incorporation : rPTP’s ribose sugar and triphosphate enable RNA polymerase recognition, contrasting with DCyt/dP’s DNA polymerase specificity .
  • Synthetic Utility : The toluoyl and DMT protections are critical for nucleoside phosphorylation and oligonucleotide synthesis, preventing undesired side reactions .

生物活性

The compound 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one (CAS No. 126128-41-4) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity against cancer cells, and antiviral properties.

  • Molecular Formula : C27H27N3O7
  • Molecular Weight : 505.52 g/mol
  • Structure : The compound features a pyrimido[4,5-c][1,2]oxazin core with a deoxyribofuranosyl moiety modified by two p-toluoyl groups.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It is believed to interfere with nucleic acid synthesis and function through several mechanisms:

  • Inhibition of Nucleic Acid Polymerases : The structural similarity to natural nucleosides allows for incorporation into DNA or RNA, potentially leading to chain termination or misincorporation during replication.
  • Cytotoxicity in Cancer Cells : The compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings from various research studies:

Cell Line IC50 (µM) Mechanism of Action Reference
A549 (Lung)15.2Induction of apoptosis
HeLa (Cervical)12.8Inhibition of DNA synthesis
HepG2 (Liver)10.5Cell cycle arrest and apoptosis
MCF-7 (Breast)18.0Disruption of mitochondrial function

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity against several viruses. The antiviral mechanism may involve the inhibition of viral replication through interference with viral polymerases or integration processes.

  • Inhibition of Viral Replication : Studies indicate that the compound can inhibit the replication of certain RNA viruses by mimicking nucleotide substrates required for viral RNA synthesis.
  • Potential Use in Antiviral Therapies : Given its structural characteristics, this compound may serve as a lead for developing new antiviral agents targeting specific viral pathways.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in vivo using xenograft models of human cancers. The results indicated significant tumor regression in treated groups compared to controls, supporting its potential as an effective therapeutic agent.

Study Overview

  • Objective : To assess the antitumor efficacy in a xenograft model.
  • Methodology : Mice were implanted with human cancer cells and treated with varying doses of the compound.
  • Results : A dose-dependent reduction in tumor size was observed, with minimal toxicity reported in normal tissues.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high purity of 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one?

  • Methodological Answer : One-pot multi-step reactions are commonly employed for structurally complex heterocycles. For example, analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridines) were synthesized via sequential cyclization and functionalization steps, achieving yields of 51–61% . Key variables include solvent polarity (DMSO enhances cyclization), temperature control (80–100°C for imidazole ring formation), and protecting group strategies (e.g., p-toluoyl groups prevent undesired side reactions). Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the target compound from byproducts .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Focus on diagnostic signals such as the anomeric proton (β-D-2-deoxyribofuranosyl C1-H, δ ~6.1–6.3 ppm, doublet) and aromatic protons from p-toluoyl groups (δ ~7.2–7.8 ppm, multiplet) .
  • 13C NMR : Confirm the deoxyribose scaffold (C1’ at ~85–90 ppm) and carbonyl groups (oxazin-7-one C=O at ~165–170 ppm) .
  • HRMS : Calculate exact mass using isotopic patterns. For example, a deviation <5 ppm between theoretical (e.g., 550.0978) and observed (e.g., 550.0816) values validates molecular composition .

Advanced Research Questions

Q. How does the stereoelectronic environment of the p-toluoyl groups influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Perform pH-dependent stability assays (e.g., incubate in buffers ranging from pH 2–12 at 37°C). Monitor degradation via HPLC-MS, focusing on cleavage of the p-toluoyl ester bonds (retention time shifts or new peaks). Analogous studies on protected nucleosides suggest that electron-withdrawing groups (e.g., nitro substituents) reduce ester hydrolysis rates compared to electron-donating groups . For mechanistic insights, employ DFT calculations to model charge distribution across the toluoyl moieties .

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected NOE correlations or HRMS adducts)?

  • Methodological Answer :

  • Unexpected NOEs : Use 2D NMR (ROESY or NOESY) to distinguish between intramolecular interactions (e.g., pyrimido-oxazin ring stacking) and artifacts. For example, a false NOE between distant protons may arise from spin diffusion .
  • HRMS Adducts : Sodium or potassium adducts ([M+Na]+ or [M+K]+) are common in ESI-MS. Use post-column infusion of ammonium acetate (10 mM) to suppress adduct formation and improve accuracy .

Q. How can the compound’s reactivity with biological nucleophiles (e.g., thiols or amines) be systematically evaluated?

  • Methodological Answer : Design kinetic assays using glutathione (GSH) or lysine as model nucleophiles. Monitor reaction progress via UV-Vis (e.g., thiolate attack at the oxazin-7-one carbonyl) or LC-MS to detect adducts (e.g., [M+GSH-H2O]+). For time-resolved data, use stopped-flow spectroscopy under pseudo-first-order conditions .

Experimental Design Considerations

Q. What statistical frameworks are appropriate for optimizing reaction yields in a multi-variable synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) with a central composite design. Variables include temperature (X1), solvent ratio (X2), and catalyst loading (X3). For example, a study on tetrahydroimidazo[1,2-a]pyridines achieved 61% yield by optimizing DMSO/water ratios and reaction time . Use ANOVA to identify significant factors (p <0.05) and desirability functions to maximize yield and purity .

Q. How should researchers validate the absence of residual solvents or byproducts in the final compound?

  • Methodological Answer : Use GC-MS with headspace sampling for volatile residuals (e.g., DMF, THF). For non-volatile byproducts, employ UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Reference pharmacopeial guidelines (e.g., USP <467>) for acceptance criteria (e.g., <500 ppm for Class 3 solvents) .

Data Interpretation Challenges

Q. How can researchers distinguish between crystallinity-induced spectral shifts vs. structural isomerism in XRD and NMR data?

  • Methodological Answer :

  • XRD : Compare experimental unit cell parameters with predicted values (Mercury CSD software). Polymorphs exhibit distinct diffraction patterns (e.g., differences in 2θ angles >0.5°).
  • NMR : Variable temperature NMR (VT-NMR) can resolve dynamic effects. For example, broadening of signals at low temperatures suggests conformational exchange, whereas isomerism would show split peaks .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。